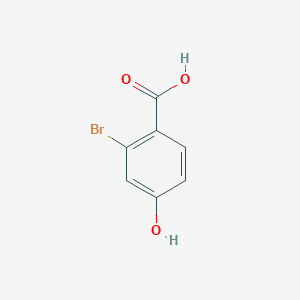

2-Bromo-4-hydroxybenzoic acid

Overview

Description

2-Bromo-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It is a solid at normal temperature and pressure . It is used as an anti-scorch agent in drug molecules and the rubber industry, as well as an intermediate in the production of ultraviolet absorbers and foaming agents .

Molecular Structure Analysis

The molecular weight of 2-Bromo-4-hydroxybenzoic acid is 217.02 . The IUPAC name is 2-bromo-4-hydroxybenzoic acid and its InChI code is 1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) .Physical And Chemical Properties Analysis

2-Bromo-4-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a boiling point of 206-208°C . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating .Scientific Research Applications

Intermediate for Synthesis of Agrochemicals

2-Bromo-4-hydroxybenzoic acid can be used as an intermediate in the synthesis of various agrochemicals . These agrochemicals can include pesticides, herbicides, and fertilizers that are essential for protecting crops and enhancing agricultural productivity.

Pharmaceutical Applications

This compound can also serve as an intermediate in the production of various pharmaceuticals . It can be used in the synthesis of drugs that have a wide range of therapeutic applications, from pain management to the treatment of chronic diseases.

Production of Chemical Intermediates

2-Bromo-4-hydroxybenzoic acid can be used in the production of various chemical intermediates . These intermediates can then be used in a wide range of chemical reactions, contributing to the synthesis of a variety of other compounds.

Liquid Crystal Polymers

It can be used in the manufacturing of high-performance liquid crystal polymers (LCPs) . LCPs have wide and ever-increasing applications in the thermoplastic industry due to their unique properties such as high-temperature resistance and excellent flow properties.

Metabolite Detection

The compound has been used in bromine-specific detection of the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats by inductively coupled plasma mass spectrometry . This can be particularly useful in toxicology studies and drug testing.

Biosynthesis of Value-Added Bioproducts

4-Hydroxybenzoic acid, a compound closely related to 2-Bromo-4-hydroxybenzoic acid, has emerged as a promising intermediate for several value-added bioproducts . These bioproducts have potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc. It’s plausible that 2-Bromo-4-hydroxybenzoic acid could have similar applications.

Safety and Hazards

2-Bromo-4-hydroxybenzoic acid may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Relevant Papers The relevant papers retrieved do not provide additional information on 2-Bromo-4-hydroxybenzoic acid .

Mechanism of Action

Target of Action

2-Bromo-4-hydroxybenzoic acid, a derivative of salicylic acid, is a compound with a wide range of potential targets. It is primarily used as an anti-scorch agent in drug molecules and the rubber industry . .

Mode of Action

It is known that the bromine atom on the benzene ring can be easily converted to an aryl group or boronic acid, and the phenolic hydroxyl group and carboxyl group, both having certain acidity, can undergo alkylation reactions under alkaline conditions to yield phenyl ether products and esterified products .

Biochemical Pathways

It is known that hydroxybenzoic acids, which include 2-bromo-4-hydroxybenzoic acid, are synthesized via the shikimate pathway . In this pathway, chorismate is converted to 4-hydroxybenzoic acid, which can then be brominated to form 2-Bromo-4-hydroxybenzoic acid .

Result of Action

Given its use as an anti-scorch agent, it likely interacts with other molecules to prevent degradation or damage under high-temperature conditions .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it decomposes into phenol and carbon dioxide under high heat . Furthermore, the compound’s action and efficacy could be influenced by the pH of its environment, given the acidity of the phenolic hydroxyl group and carboxyl group .

properties

IUPAC Name |

2-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXJMWDTFROTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-hydroxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

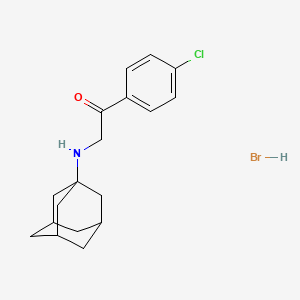

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)